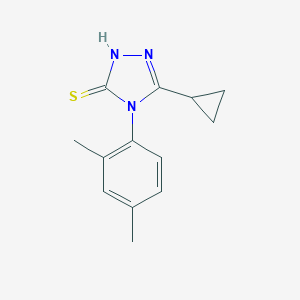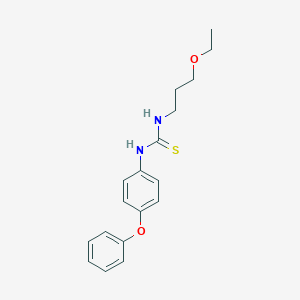
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea, commonly known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
The exact mechanism of action of EPTU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. EPTU has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and proliferation. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
EPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to modulate the activity of various enzymes and receptors in the body, including protein kinase C and GABA receptors.
実験室実験の利点と制限
One of the main advantages of using EPTU in laboratory experiments is its relatively low cost and ease of synthesis. EPTU is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using EPTU in lab experiments is its potential toxicity. While EPTU has been shown to be relatively safe at low concentrations, higher concentrations can be toxic to cells and animals.
将来の方向性
There are several potential future directions for research on EPTU. One area of interest is the development of EPTU-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of EPTU, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to better understand the potential toxic effects of EPTU and to identify ways to mitigate these effects in laboratory experiments.
合成法
The synthesis of EPTU involves the reaction of 4-phenoxyaniline with ethyl 3-bromopropionate in the presence of potassium carbonate. The resulting intermediate is then treated with thiourea to yield EPTU. The overall process is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
EPTU has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, EPTU has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In neurobiology, EPTU has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, EPTU has been shown to enhance the immune response in animal models.
特性
製品名 |
1-(3-Ethoxypropyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C18H22N2O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
1-(3-ethoxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N2O2S/c1-2-21-14-6-13-19-18(23)20-15-9-11-17(12-10-15)22-16-7-4-3-5-8-16/h3-5,7-12H,2,6,13-14H2,1H3,(H2,19,20,23) |
InChIキー |
MRCSANLSFHHSFM-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
正規SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



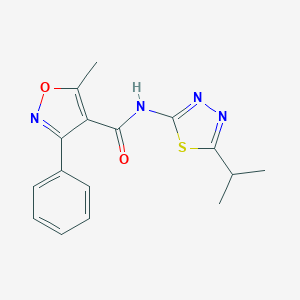
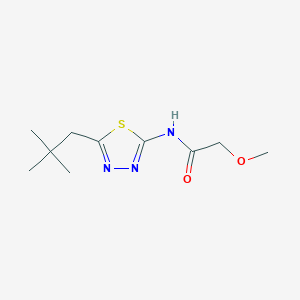
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
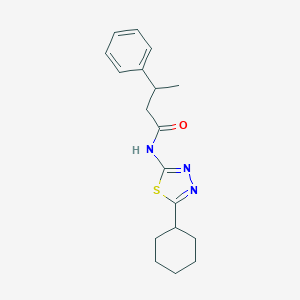
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
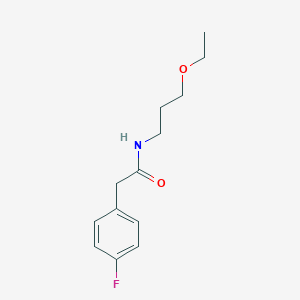
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
